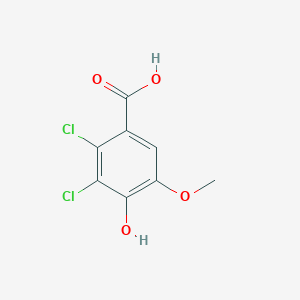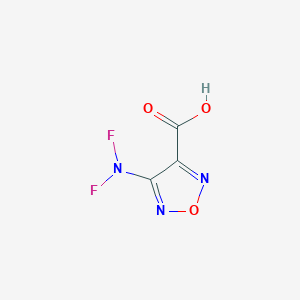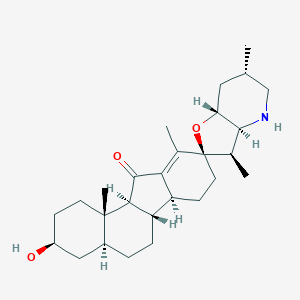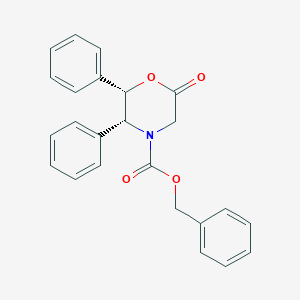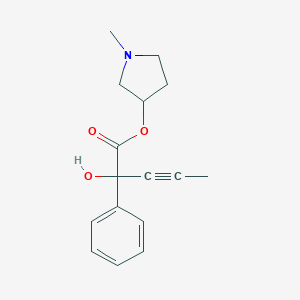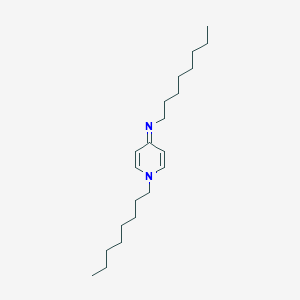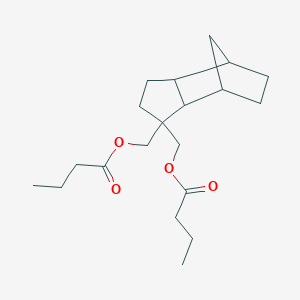
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate, also known as OMMD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. OMMD is a synthetic organic compound that belongs to the class of macrocyclic polyesters.
Applications De Recherche Scientifique
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been studied for its potential therapeutic applications in various fields, including cancer research, drug delivery, and material science. In cancer research, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a carrier for delivering drugs to specific target cells. In material science, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a building block for creating complex molecular structures.
Mécanisme D'action
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate exerts its biological effects through its ability to bind to DNA and inhibit its replication. This leads to the induction of apoptosis in cancer cells. Additionally, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy.
Effets Biochimiques Et Physiologiques
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in drug delivery systems. (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its complex synthesis method, which may make it difficult to produce on a large scale.
Orientations Futures
There are many potential future directions for research on (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate. One area of interest is the development of new drug delivery systems using (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate as a carrier. Additionally, further research is needed to fully understand the mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate and its potential applications in cancer therapy. Finally, the synthesis method of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate could be optimized to make it more efficient and cost-effective.
Méthodes De Synthèse
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is synthesized through a multistep process that involves the reaction of butyric acid with ethylene glycol and maleic anhydride. The resulting product is then reacted with p-toluenesulfonic acid to obtain the final product, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate.
Propriétés
Numéro CAS |
102110-10-1 |
|---|---|
Nom du produit |
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate |
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
[3-(butanoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl butanoate |
InChI |
InChI=1S/C20H32O4/c1-3-5-17(21)23-12-20(13-24-18(22)6-4-2)10-9-16-14-7-8-15(11-14)19(16)20/h14-16,19H,3-13H2,1-2H3 |
Clé InChI |
HPHBKSDLFUQCJC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC |
SMILES canonique |
CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC |
Autres numéros CAS |
102110-10-1 |
Synonymes |
(octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



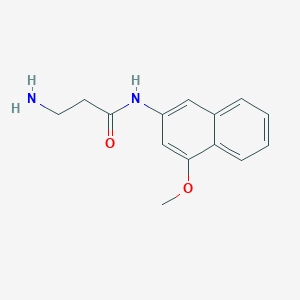
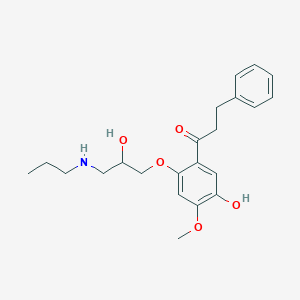
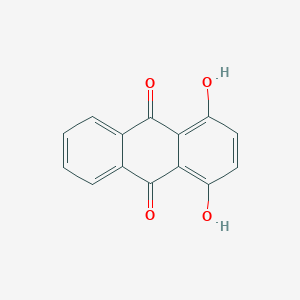
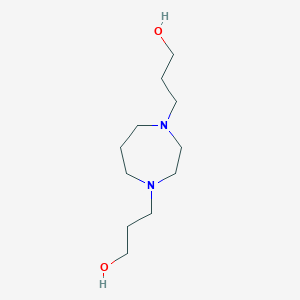
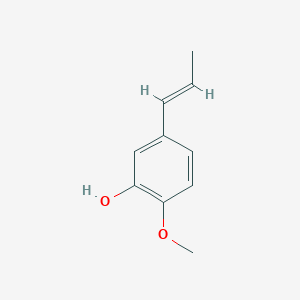
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)
